[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate
Description
[3-(4,5-Dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate (CAS: 933719-67-6) is a benzimidazole derivative with the molecular formula C₁₂H₂₁Cl₂N₃O and a molecular weight of 294.226 g/mol . Its structure comprises a benzimidazole core substituted with 4,5-dimethyl groups, a propylamine side chain, and dihydrochloride hydrate salt formation. The compound is commercially available at 95% purity, primarily used in research and industrial applications .
The benzimidazole scaffold is known for its versatility in pharmaceuticals, agrochemicals, and materials science. The dihydrochloride hydrate form enhances solubility in polar solvents, making it suitable for biological studies. Key spectral data (e.g., IR, NMR, MS) for related benzimidazolamine derivatives highlight characteristic N-H stretching (3429–3354 cm⁻¹) and aromatic proton signals (δ 6.85–7.32 ppm in ¹H-NMR) .
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH.H2O/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13;;;/h5-6H,3-4,7,13H2,1-2H3,(H,14,15);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZJTYWKRIOWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCN)C.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the propylamine side chain.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Hydration: Finally, the compound is crystallized in the presence of water to obtain the hydrate form.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring.
Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propylamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the propylamine side chain.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules.
Medicine:
Industry:
Chemical Manufacturing: It is used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The benzimidazole core is known to interact with nucleic acids, potentially disrupting DNA or RNA function. The propylamine side chain can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Structural Modifications and Implications
a) N-Methylation vs. Ring Methylation
The 1-methyl derivative (CAS 797814-91-6) replaces the 4,5-dimethyl groups with a single N-methyl group on the benzimidazole nitrogen. However, the loss of 4,5-dimethyl groups may decrease aromatic ring stability and alter π-π stacking efficiency compared to the target compound.
b) Core Heterocycle Variations
Replacing benzimidazole with imidazole (e.g., [(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride) eliminates the fused benzene ring, reducing molecular weight (212.12 g/mol vs. 294.226 g/mol) and hydrophobicity.
c) Salt and Hydration Effects
The dihydrochloride hydrate form in the target compound enhances aqueous solubility compared to non-ionic analogs. For instance, 3-(2-methoxyphenoxy)azetidine hydrochloride (CAS unspecified) shares the hydrochloride salt but lacks hydration, which may reduce stability under humid conditions .
Physicochemical and Functional Differences
- Solubility : The 4,5-dimethyl groups on the target compound increase hydrophobicity relative to the 1-methyl derivative, but the dihydrochloride hydrate counterbalance this by improving polar interactions.
- Thermal Stability : Benzimidazole derivatives generally exhibit higher melting points than imidazole analogs due to extended conjugation. For example, a related benzimidazolamine derivative melts at 108°C , while imidazole-based salts often melt below 100°C.
- Biological Activity : The 4,5-dimethyl substitution may enhance intercalation into DNA or enzyme active sites, as seen in antitumor agents. In contrast, the 1-methyl derivative’s reduced steric bulk could favor kinase inhibition .
Biological Activity
The compound [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate (CAS: 933719-67-6) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈Cl₂N₄
- Molecular Weight : 303.22 g/mol
- Melting Point : 105–110 °C
The presence of the benzimidazole moiety contributes significantly to its biological profile, as these compounds often exhibit a range of pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests reveal:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 50 μg/mL | |
| Candida albicans | 250 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, studies have shown that certain benzimidazole derivatives exhibit cytotoxic effects against breast and colon cancer cell lines.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in microbial metabolism and cancer cell growth.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- A study published in ACS Omega evaluated the antimicrobial activity of several benzimidazole derivatives, demonstrating significant inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics .
- Another research article discussed the synthesis and evaluation of novel benzimidazole-based compounds for anticancer activity, revealing promising results in vitro against multiple cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate, and what methodological considerations ensure reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole precursors and propylamine derivatives. For example, refluxing 4-amino-3,5-disubstituted triazoles with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) is a common strategy . To isolate the dihydrochloride hydrate, post-synthetic treatment with HCl in aqueous or ethanol-water mixtures is recommended, followed by controlled crystallization. Purity validation via HPLC (≥98%) and structural confirmation by H NMR/LCMS are critical .
Q. How should researchers characterize the hydrate form of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss at 100–150°C .
- X-ray Diffraction (XRD) : Resolve the crystal structure to confirm hydrate stoichiometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity .
Q. What solvents and reaction conditions minimize byproduct formation during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., ethanol, DMF) are preferred for benzimidazole alkylation. Acidic conditions (e.g., acetic acid) enhance reaction rates, but excess acid may protonate the amine, requiring neutralization before salt formation. For example, highlights refluxing in ethanol with acetic acid for 4 hours to achieve >90% yield .
Advanced Research Questions
Q. How does the hydrate form influence the compound’s stability and bioavailability in pharmacological studies?
- Methodological Answer : Hydrates often exhibit lower solubility but improved thermal stability compared to anhydrous forms. For example, incongruently melting hydrates (e.g., ethanol hydrates) require precise control of crystallization conditions to avoid phase separation . In vitro assays should use freshly prepared solutions to prevent hydrate dissociation, which may alter dissolution kinetics. Stability studies under ICH guidelines (25°C/60% RH) are recommended .
Q. What strategies resolve contradictions in crystallographic data for structurally similar benzimidazole derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL for high-resolution refinement of twinned crystals, leveraging the TWIN and BASF commands .
- Hydrogen Bond Analysis : Compare hydrogen-bonding motifs (e.g., N–H⋯Cl in dihydrochlorides) with databases like CCDC (e.g., entry 2032776 for related hydrazides ).
Q. How can researchers design experiments to probe the compound’s biological mechanism, given its structural similarity to β-adrenoceptor ligands?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-CGP20712A) to assess affinity for β-adrenoceptor subtypes .
- Functional Studies : Measure cAMP or NO/cGMP pathway activation in target tissues using inhibitors like H-89 (PKA) or ODQ (sGC) .
- Metabolic Stability : Employ LC-MS/MS to track metabolite formation using liver microsomes, referencing PK parameters from analogs like Mibefradil .
Key Considerations for Researchers
- Contradictions in Evidence : Hydrate crystallization is highly concentration-dependent; narrow ranges for pure crystals may limit scalability .
- Advanced Tools : SHELX programs remain robust for small-molecule crystallography but may require complementary software (e.g., Olex2) for macromolecular interfaces .
- Biological Relevance : Structural analogs (e.g., Imidocarb derivatives) show antimicrobial activity, suggesting potential for mechanism-of-action studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
